2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
933750-50-6 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H7N3O2/c12-8(13)3-7-10-5-1-2-9-4-6(5)11-7/h1-2,4H,3H2,(H,10,11)(H,12,13) |
InChI Key |
YCXWOJYZWHFZNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1N=C(N2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3,4-Diaminopyridine with Carboxylic Acid Derivatives
The most widely documented method involves the cyclocondensation of 3,4-diaminopyridine with 2-methoxy-4-(methylthio)benzoic acid in the presence of phosphorus oxychloride (POCl₃) and pyridine . This one-pot reaction proceeds via:
-
Activation of the carboxylic acid : POCl₃ converts the benzoic acid into a reactive acyl chloride intermediate.
-
Nucleophilic attack : The amino groups of 3,4-diaminopyridine sequentially attack the electrophilic carbonyl carbon, forming imidazole and pyridine rings.
-
Aromatization : Elimination of water and HCl yields the fused imidazo[4,5-c]pyridine core.
| Parameter | Value |
|---|---|
| Temperature | 25–125°C |
| Solvent | Pyridine (neat) |
| POCl₃ Equivalents | ≥2 (relative to diamine) |
| Reaction Time | 2–4 hours |
| Yield | 65–78% |
Optimization Insights :
-
Excess POCl₃ ensures complete dehydration and prevents side reactions .
-
Pyridine acts as both solvent and base, neutralizing HCl byproducts.
Hydrolysis of Ethyl 2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetate
A two-step approach utilizes ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate as a precursor, synthesized via:
-
Alkylation : Imidazo[4,5-c]pyridine reacts with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF).
-
Saponification : The ester undergoes hydrolysis using aqueous NaOH or LiOH :
| Parameter | Value |
|---|---|
| Base | 2M NaOH |
| Solvent | Ethanol/Water (1:2) |
| Temperature | 40–50°C |
| Reaction Time | 1.5–2 hours |
| Yield | 93.5% |
Advantages :
-
Avoids harsh reagents like POCl₃.
-
High yields due to mild conditions and facile ester cleavage.
Microwave-Assisted Cyclization
Recent advancements employ microwave irradiation to accelerate cyclization. For example, 2-chloro-3-nitropyridine is reduced to pyridine-2,3-diamine using Zn/HCl, followed by cyclization with aldehydes :
-
Reduction :
-
Substrate: 2-Chloro-3-nitropyridine
-
Reducing Agent: Zn/HCl in H₂O-IPA (1:1)
-
Temperature: 80°C
-
Time: 45 minutes
-
Yield: 89–92%
-
-
Cyclization :
-
Aldehyde: RCHO (e.g., benzaldehyde)
-
Solvent: H₂O-IPA
-
Temperature: 85°C
-
Time: 10 hours
-
Yield: 76–84%
-
Microwave Enhancements :
-
50–70% reduction in reaction time compared to conventional heating .
-
Improved regioselectivity due to uniform heating.
Comparative Analysis of Methods
Critical Considerations :
Chemical Reactions Analysis
(a) Condensation with Diaminopyridines
-
Reaction : Condensation of 2,3-diaminopyridine with α-keto acids or carboxylic acid derivatives under acidic or thermal conditions .
-
Example :
(b) Nucleophilic Substitution and Cyclization
-
Reaction : SNAr (nucleophilic aromatic substitution) on halogenated pyridines followed by heteroannulation .
-
Key Intermediate : 2-Chloro-3-nitropyridine reacts with amines to form intermediates, which undergo nitro reduction and cyclization with aldehydes .
Functional Group Transformations
The acetic acid moiety undergoes typical carboxylic acid reactions:
(a) Esterification
-
Reaction : Conversion to ethyl ester using ethanol/H2SO4 or coupling reagents like DCC.
-
Application : Enhances lipophilicity for pharmacological studies.
(b) Amide Formation
-
Example : Derivatives with substituted benzamides show enhanced enzyme inhibition (e.g., nitric oxide synthase) .
(c) Decarboxylation
-
Reaction : Thermal or acidic conditions lead to CO2 loss, forming 3H-imidazo[4,5-c]pyridine.
-
Yield : ~50% under reflux in toluene.
Cyclization and Annulation Reactions
The core participates in further ring-forming reactions:
(a) Heteroannulation with Aldehydes
-
Reaction : Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) forms fused tricyclic systems .
-
Mechanism : Imine formation → intramolecular cyclization → aromatization .
(b) Transition Metal-Catalyzed Coupling
Biological Activity-Driven Modifications
Derivatives are synthesized to optimize pharmacological properties:
(a) Enzyme Inhibition
-
Modification : Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) at position 5/6 enhances binding to nitric oxide synthase isoforms .
-
Key Derivative : 5-Nitro analog shows IC50 = 120 nM against iNOS .
(b) Anti-Inflammatory Derivatives
-
Reaction : Alkylation of the imidazole nitrogen with alkyl halides .
-
Example : 3-Isopropyl-2-aryl derivatives inhibit NF-κB in ARPE-19 cells .
Comparative Reaction Data
Mechanistic Insights
Scientific Research Applications
Biological Activities
Research indicates that 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid exhibits significant biological activities:
- Enzyme Inhibition : It has been identified as a potential inhibitor of nitric oxide synthases (NOS), which play critical roles in various physiological processes. Its selectivity towards different NOS isoforms suggests potential therapeutic applications in inflammatory diseases and cancer treatment .
- Anti-inflammatory Properties : Preliminary studies have shown that derivatives of this compound can reduce inflammation by modulating key signaling pathways involved in inflammatory responses .
- Anticancer Potential : The compound's ability to influence cellular pathways related to cancer growth and survival positions it as a candidate for further investigation in oncology .
Therapeutic Applications
Given its pharmacological properties, this compound may serve as a lead compound for drug development targeting:
- Inflammatory Diseases : Its action on NOS could be harnessed to develop treatments for conditions characterized by excessive nitric oxide production.
- Cancer Therapy : The compound's interaction with cancer-related pathways makes it a promising candidate for anticancer drug development.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(3H-imidazo[4,5-b]pyridin-2-yl)acetic acid | C9H8N2O2 | Similar core structure; potential for varied biological activity |
| 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetic acid | C10H15N3O2 | Tetrahydro substitution may enhance solubility and bioavailability |
| Imidazo[1,2-a]pyridine derivatives | Varies | Diverse pharmacological properties; comparison may highlight differences in enzyme interactions |
The structural distinctions among these compounds contribute to their varying biological activities and therapeutic potentials.
Case Studies
- Inflammation Modulation : A study demonstrated that derivatives of this compound significantly inhibited the activation of NF-kB and Nrf2 transcription factors in models of obesity-related inflammation .
- Cancer Cell Inhibition : Research has shown that certain derivatives exhibit selective cytotoxicity against specific cancer cell lines, indicating their potential as targeted cancer therapies .
Mechanism of Action
The mechanism of action of 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as γ-aminobutyric acid (GABA) receptor modulators, influencing neurotransmission in the central nervous system . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The biological and physicochemical properties of imidazo[4,5-c]pyridine derivatives are highly dependent on substituent type, position, and functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties of Selected Analogs
Impact of Functional Groups on Activity
- Acetic Acid vs. Carboxylic Acid : The acetic acid side chain in the target compound provides greater conformational flexibility compared to the rigid carboxylic acid directly attached to the imidazo[4,5-c]pyridine core in 3H-imidazo[4,5-c]pyridine-2-carboxylic acid . This flexibility may improve binding to larger enzymatic pockets, such as those in HSP90 .
- Chain Length: The propanoic acid analog (3-(3H-imidazo[4,5-c]pyridin-2-yl)propanoic acid) has a longer alkyl chain, which increases hydrophobicity (XLogP3 = 0.8 vs. 0.3) but may reduce solubility.
- Ester Derivatives : Ethyl esters, such as those in , exhibit higher logP values (1.5) due to reduced polarity, enhancing cell membrane penetration but requiring metabolic activation (ester hydrolysis) for activity .
Physicochemical and Pharmacokinetic Considerations
- Solubility: The acetic acid group in the target compound improves aqueous solubility compared to ester or propanoic acid analogs, critical for oral bioavailability.
- Ionization State : The carboxylic acid (pKa ~4-5) is deprotonated at physiological pH, enhancing interactions with positively charged residues in target proteins.
Biological Activity
2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid is a compound belonging to the imidazopyridine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR) based on recent research findings.
Research indicates that imidazopyridines can modulate various cellular pathways involved in cancer progression, inflammation, and other diseases. The compound has shown inhibitory effects on key enzymes and pathways:
- Kinase Inhibition : Imidazopyridine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2) and Aurora B kinases, with IC50 values as low as 0.004–0.046 µM, indicating high potency and selectivity .
- Inflammatory Response Modulation : The compound exhibits anti-inflammatory properties by inhibiting the activation of transcription factors such as NF-κB and Nrf2, which are crucial in oxidative stress and inflammatory responses .
Therapeutic Applications
The biological activity of this compound suggests various therapeutic applications:
- Cancer Treatment : Its ability to inhibit critical kinases involved in cell cycle regulation positions it as a potential candidate for cancer therapy .
- Anti-inflammatory Agents : The compound's efficacy in reducing inflammatory markers makes it suitable for treating conditions associated with chronic inflammation .
Structure-Activity Relationships (SAR)
Understanding the SAR of imidazopyridine derivatives is essential for optimizing their biological activity. Modifications at specific positions on the imidazopyridine ring can significantly influence potency and selectivity.
| Compound | Modification | IC50 (µM) | Target |
|---|---|---|---|
| 1 | C6 substitution | 0.004 | CDK2 |
| 2 | C7 substitution | <1 | TYK2 |
| 3 | C5 alkyl tail | 0.0517 | Antitumor (A549 cells) |
The table illustrates how different modifications can enhance the potency against specific targets while maintaining selectivity .
Case Studies
Several studies have investigated the biological activity of imidazopyridine derivatives:
- Inhibition of JAK1/TYK2 : A study focused on a series of imidazo[4,5-c]pyridine compounds that demonstrated selective inhibition of JAK1 and TYK2 with IC50 values below 1 nM. This suggests potential use in autoimmune diseases where these pathways are dysregulated .
- Antitumor Activity : In vitro assays showed that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HepG-2 (liver cancer), with IC50 values ranging from 0.0517 μM to higher concentrations depending on the specific derivative tested .
- Anti-inflammatory Effects : Compounds were evaluated for their ability to reduce inflammation in human retinal pigment epithelial cells, showing promising results in diminishing oxidative stress-induced inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
